Allyl butyl ether
Overview
Description
Allyl butyl ether is a compound involved in various synthetic and chemical transformation processes, acting as a substrate for chemical reactions that yield functionally diverse molecules. Research on allyl butyl ether spans its efficient synthesis, involvement in chemical reactions, and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of allyl butyl ether derivatives can be achieved through multiple pathways, including catalyzed reactions that leverage the reactivity of allyl aryl ethers. For example, the synthesis of 2-aryloxy-3-butenoic acid esters via allylic C-H bond carboxylation of allyl aryl ethers with CO2 showcases the versatility of allyl butyl ether in synthetic chemistry (Ueno, Takimoto, & Hou, 2017). Additionally, the gold(I)-catalyzed Claisen rearrangement of allyl, allenyl methyl, and propargyl aryl ethers further demonstrates the compound's applicability in generating complex molecular scaffolds from simple starting materials (Peruzzi, Lee, & Gagné, 2017).
Molecular Structure Analysis
The study of allyl butyl ether's molecular structure reveals insights into its reactivity and interaction mechanisms. For instance, the conformational energy profiles of chiral allylic alcohols and ethers indicate a preference for configurations that minimize oxygen lone pair-π bond repulsion, influencing the compound's reactivity and stereoselectivity in reactions (Kahn & Hehre, 1987).
Chemical Reactions and Properties
Allyl butyl ether participates in a variety of chemical reactions, demonstrating a range of reactivities and transformation capabilities. The O-deallylation of allyl ethers via S(N)2' reaction with tert-butyllithium represents a straightforward method to convert allylic ethers to alcohols or phenols (Bailey et al., 2000). Furthermore, the palladium-catalyzed exchange of allylic groups of ethers with active hydrogen compounds highlights the versatility of allylic ethers in synthesizing a broad range of allylic derivatives (Takahashi, Miyake, & Hata, 1972).
Physical Properties Analysis
The physical properties of allyl butyl ether, such as boiling point, solubility, and density, are crucial for its application in various chemical processes. However, specific studies focusing solely on the physical properties of allyl butyl ether were not identified in the current research literature search.
Chemical Properties Analysis
The chemical properties of allyl butyl ether, including its reactivity under different conditions and its role in catalytic processes, are central to its utility in organic synthesis. The iridium-catalyzed carbonyl allylation by allyl ethers with tin(II) chloride exemplifies the compound's use in facilitating the production of homoallylic alcohols, highlighting its chemical versatility (Masuyama & Marukawa, 2007).
Safety And Hazards
Future Directions
The future directions for Allyl butyl ether could involve further exploration of its synthesis methods and reactions. For instance, the use of phase transfer and polymer and clay supported catalysts for the synthesis of symmetrical and unsymmetrical ethers could be explored . Additionally, the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .
properties
IUPAC Name |
1-prop-2-enoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLFDCPAJLATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190825 | |
Record name | 1-(Allyloxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl butyl ether | |
CAS RN |
3739-64-8 | |
Record name | 1-(2-Propen-1-yloxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3739-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Allyloxy)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Allyloxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(allyloxy)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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